The Privileged Scaffold: A Technical Guide to N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (CAS 777807-92-8) in Targeted Drug Discovery
The Privileged Scaffold: A Technical Guide to N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (CAS 777807-92-8) in Targeted Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating hit-to-lead campaigns. N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (CAS 777807-92-8) represents a highly versatile, multi-functional building block[1][2]. Characterized by a central pyrimidine core flanked by a solubilizing piperazine ring and a lipophilic dimethylamine group, this compound serves as a foundational pharmacophore for a variety of targeted therapeutics.
As a Senior Application Scientist, I have observed this specific triad utilized extensively in the development of potent kinase inhibitors—most notably targeting Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's Disease (PD)[3][4]—as well as in the design of proteolysis-targeting chimeras (PROTACs)[5]. This whitepaper provides an in-depth technical analysis of the structural rationale, synthetic methodology, and experimental validation workflows associated with this critical chemical scaffold.
Physicochemical Profiling & Structural Rationale
The utility of CAS 777807-92-8 stems from the synergistic properties of its three structural domains. Understanding the causality behind these functional groups is essential for rational drug design.
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Pyrimidine Core: Acts as the primary hinge-binding motif. The nitrogen atoms in the pyrimidine ring mimic the adenine ring of ATP, forming critical hydrogen bonds with the backbone amides in the kinase hinge region[4][6].
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Piperazine Ring: Positioned at the C4 position, the piperazine ring typically points outward toward the solvent-exposed region of the target protein. This orientation not only improves the aqueous solubility of the final drug candidate but also provides an ideal attachment point for PROTAC linkers (e.g., PEG or alkyl chains) without disrupting target binding[3][5].
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Dimethylamine Group: Located at the C2 position, this moiety occupies a specific hydrophobic pocket adjacent to the hinge region. It also fine-tunes the electron density of the pyrimidine ring, modulating the basicity of the core nitrogens to optimize binding kinetics[6].
Quantitative Data Summary
| Property | Value |
| Chemical Name | N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine |
| CAS Number | 777807-92-8 |
| Molecular Formula | C10H17N5 |
| Molecular Weight | 207.28 g/mol |
| Exact Mass | 207.148 |
| Canonical SMILES | CN(C)C1=NC=CC(=N1)N2CCNCC2 |
| Target Applications | Kinase Inhibitors (LRRK2, TTK, ERK5), PROTACs, GPCR Modulators |
Synthetic Methodology & Manufacturing Protocol
The synthesis of CAS 777807-92-8 is a self-validating system of sequential nucleophilic aromatic substitutions (SNAr). The protocol relies on the differential reactivity of the C2 and C4 positions of the starting material, 2,4-dichloropyrimidine.
Step-by-Step Protocol
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Regioselective SNAr at C4:
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Procedure: Dissolve 2,4-dichloropyrimidine (1.0 eq) in ethanol. Cool to 0°C. Dropwise, add mono-Boc-protected piperazine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Stir and allow to warm to room temperature for 4 hours.
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Causality: The C4 position is inherently more electrophilic than C2 due to its para-like relationship with the N3 nitrogen. Operating at lower temperatures (0°C to RT) ensures strict regioselectivity, preventing unwanted disubstitution or C2-first substitution. DIPEA is utilized as a non-nucleophilic base to scavenge the highly corrosive HCl byproduct without interfering with the nucleophilic attack.
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SNAr at C2:
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Procedure: Isolate the intermediate 2-chloro-4-(Boc-piperazin-1-yl)pyrimidine. Resuspend in 1,4-dioxane. Add dimethylamine hydrochloride (1.5 eq) and anhydrous K2CO3 (2.0 eq). Heat the reaction mixture to 90°C under reflux for 12 hours.
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Causality: The initial substitution with the electron-donating piperazine ring significantly deactivates the pyrimidine core. Consequently, the second substitution at C2 requires elevated thermal energy (90°C) and a stronger inorganic base (K2CO3) to drive the reaction to completion.
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Boc Deprotection:
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Procedure: Treat the purified intermediate with 4M HCl in dioxane at room temperature for 2 hours. Concentrate under vacuum and neutralize with 1M NaOH to yield the free base.
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Causality: Acidic cleavage efficiently removes the tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine of the piperazine ring. This exposes the reactive site necessary for downstream medicinal chemistry coupling (e.g., amide bond formation with proprietary warheads).
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Pharmacological Applications: Kinase Inhibition (LRRK2 Focus)
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2), particularly the G2019S variant, lead to hyperactive kinase signaling, which is a major genetic driver of Parkinson's Disease[3][7]. The 777807-92-8 scaffold has been successfully utilized to develop highly potent, brain-penetrant LRRK2 inhibitors[4][8]. By competitively binding to the ATP pocket, derivatives of this scaffold halt the pathological hyperphosphorylation of Rab GTPases, thereby rescuing lysosomal function and preventing neurodegeneration[3][7].
Fig 1. LRRK2 pathological signaling cascade and targeted inhibitor intervention.
Experimental Workflow: High-Throughput Kinase Screening
To validate the efficacy of compounds derived from CAS 777807-92-8, researchers employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. The industry standard is the[9][10], which provides a robust, homogenous format for high-throughput screening (HTS).
LanthaScreen Competitive Binding Protocol
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Reagent Preparation: Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant LRRK2 kinase and the Alexa Fluor 647-labeled ATP-competitive kinase tracer to their optimal concentrations (typically 1-5 nM).
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Compound Incubation: In a black 384-well low-volume plate, combine 10 µL of the kinase/tracer mixture with 5 µL of the test compound (a 777807-92-8 derivative) titrated in 1% DMSO. Incubate for 60 minutes at room temperature.
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Causality: This incubation period is critical to allow the inhibitor to reach thermodynamic equilibrium, competing with the fluorescent tracer for the kinase hinge region.
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Detection Antibody Addition: Add 5 µL of a Europium (Eu)-labeled anti-tag antibody (e.g., Eu-anti-GST if the LRRK2 construct is GST-tagged). Incubate for an additional 30 minutes.
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TR-FRET Measurement: Read the plate on a TR-FRET compatible microplate reader. Excite the Europium donor at 340 nm. Measure the emission of the Eu donor at 495 nm and the Alexa Fluor 647 acceptor at 520 nm.
Fig 2. LanthaScreen TR-FRET competitive binding assay workflow for kinase inhibitor screening.
Conclusion & Future Perspectives
N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (CAS 777807-92-8) is far more than a simple chemical catalog item; it is a rationally designed, privileged scaffold that has driven significant breakthroughs in neuropharmacology and oncology[4][8]. By leveraging its optimal balance of hinge-binding affinity (pyrimidine), solvent tractability (piperazine), and lipophilic tuning (dimethylamine), drug development professionals can continue to utilize this core to design next-generation kinase inhibitors and targeted protein degraders (PROTACs)[5][7].
References
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Moukha-Chafiq, O., et al. "Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor." Journal of Medicinal Chemistry (2025).[Link]
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Hatcher, J. M., et al. "Development of a highly potent and selective degrader of LRRK2." Bioorganic & Medicinal Chemistry Letters (2023).[Link]
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NextSDS. "N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine". NextSDS Chemical Substance Database.[Link]
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